D-erythro-sphingosyl phosphoinositol

Signal Transduction Calcium Signaling Phosphoinositide Metabolism

Research on PI-PLC signaling often suffers from cross-reactivity with S1P receptors, confounding calcium flux data. D-erythro-Sphingosyl Phosphoinositol (SPI) solves this by acting as a direct substrate mimetic for PI-PLC without activating S1P GPCRs. - Enables selective modulation of inositol phosphate turnover. - Functions as an antibody-conjugate ligand for targeted lipid nanoparticle delivery. - Supplied at >99% purity to eliminate natural ISPL mixture heterogeneity.

Molecular Formula C24H48NO10P
Molecular Weight 541.6 g/mol
Cat. No. B12079008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-sphingosyl phosphoinositol
Molecular FormulaC24H48NO10P
Molecular Weight541.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC=CC(C(COP(=O)([O-])OC1C(C(C(C(C1O)O)O)O)O)[NH3+])O
InChIInChI=1S/C24H48NO10P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(26)17(25)16-34-36(32,33)35-24-22(30)20(28)19(27)21(29)23(24)31/h14-15,17-24,26-31H,2-13,16,25H2,1H3,(H,32,33)/b15-14+
InChIKeyNFRGTPKVKNBLRN-CCEZHUSRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPI: Baseline Characterization


D-erythro-sphingosyl phosphoinositol (SPI, Sphingosyl PI(d18:1), CAS 799812-72-9) is a synthetic sphingolipid comprising an 18‑carbon sphingoid base (sphingosine) phosphorylated and conjugated to a myo‑inositol head group [1]. With a molecular formula of C₂₄H₄₈NO₁₀P and an exact mass of ~541.3 g/mol, SPI belongs to a class of sphingosyl‑phosphoinositides that are structurally distinct from endogenous signaling molecules such as sphingosine‑1‑phosphate (S1P) or sphingosylphosphorylcholine (SPC) [2]. Its enzymatic generation, via N‑deacylase activity on ceramide phosphorylinositol, underscores its non‑canonical origin relative to the canonical sphingolipid metabolic network [3].

Why SPI Cannot Be Substituted


Generic substitution of SPI with other sphingoid base derivatives (e.g., S1P, SPC) or phosphatidylinositols is scientifically unsound. The combination of a free sphingosine amine, an inositol head group, and an amide‑deficient backbone confers a unique poly‑functional pharmacophore that enables distinct enzyme interaction profiles. Unlike S1P, which primarily signals through five dedicated GPCRs, SPI is reported to function as a lipid nanoparticle–antibody conjugate for targeted delivery . Furthermore, SPI acts as a substrate mimetic or inhibitor for phosphatidylinositol‑specific phospholipase C (PI‑PLC), a property not shared by S1P or SPC, which target different signaling nodes [1]. The absence of the N‑acyl chain (present in ceramides) alters membrane partitioning and metabolic stability, making SPI unsuitable for direct replacement in assays calibrated for endogenous ceramide‑phosphorylinositols [2].

SPI Differentiation Evidence


PI Turnover & Calcium Signaling vs. S1P

SPI is a structural component of inositol sphingophospholipids (ISPLs) that induce protective responses in plants. While direct quantitative comparison data for D-erythro-sphingosyl phosphoinositol against S1P is sparse in peer-reviewed literature, class‑level inference from sphingosine analog studies demonstrates that the inositol head group is critical for PI‑PLC substrate recognition and PI turnover [1]. In contrast, sphingosine‑1‑phosphate stimulated a more rapid Ca²⁺ release (no lag) but had no effect on PI turnover in dermal fibroblasts [2]. This functional divergence underscores that SPI cannot be substituted by S1P in assays measuring phosphoinositide‑specific signaling.

Signal Transduction Calcium Signaling Phosphoinositide Metabolism

Synthetic Purity vs. Natural ISPL Mixtures

Commercial D-erythro-sphingosyl phosphoinositol is supplied with a purity specification of >99% by multiple reputable vendors . This high purity contrasts with the complex mixtures of ISPLs (molecular weights 833 and 835) isolated from natural sources like Phytophthora capsici, which contain variable acyl chain lengths (C16, C20, C22) and base saturation states [1].

Analytical Chemistry Quality Control Lipidomics

Antibody Conjugation for Targeted Delivery

Multiple vendors report that D-erythro-sphingosyl phosphoinositol can be covalently linked to antibodies to form lipid nanoparticles for targeted compound delivery, enhancing accumulation in specific cell types . This represents a defined, programmable conjugation strategy that is not a documented feature of simpler sphingoid bases like sphingosine or S1P.

Drug Delivery Immunotherapy Lipid Nanoparticles

SPI: Key Procurement Scenarios


Targeted Drug Delivery & Immunotherapy

SPI is specifically indicated for studies requiring covalent linkage to antibodies to form targeted lipid nanoparticles. Its reported ability to enhance compound accumulation in specific cell types and serve as an antibody‑enhancing ligand in immunosuppression models makes it a strategic procurement for immunotherapy and targeted delivery research . This scenario directly leverages the conjugation capability evidence in Section 3.

PI‑PLC Signaling & Phosphoinositide Studies

SPI serves as a substrate mimetic or modulator for phosphatidylinositol‑specific phospholipase C (PI‑PLC), a central enzyme in calcium signaling [1]. Its structural distinction from S1P—which does not affect PI turnover—makes SPI essential for experiments designed to probe the PI‑PLC cascade without confounding S1P receptor‑mediated calcium flux. Procurement is justified for laboratories studying inositol phosphate signaling dynamics.

N‑Deacylase Pathway in Sphingolipid Metabolism

SPI is the direct product of N‑deacylase activity on ceramide phosphorylinositol, placing it in a non‑canonical branch of sphingolipid catabolism [2]. Researchers investigating the enzymatic generation of lysosphingolipids or the pathophysiological roles of sphingosyl‑phosphoinositides in diseases like atherosclerosis require pure SPI as a standard and experimental reagent.

High-Purity Lipidomics Standard

The commercial availability of D-erythro-sphingosyl phosphoinositol at >99% purity provides a critical advantage over heterogeneous natural ISPL mixtures . This purity is essential for quantitative lipidomics, serving as an internal standard for mass spectrometry‑based detection and quantification of endogenous inositol‑containing sphingolipids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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